4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine
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Overview
Description
4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines multiple heterocyclic rings, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically involves the use of hydrazine derivatives and ortho esters to form the triazolo ring, followed by further cyclization to incorporate the pyridazinyl and piperidine moieties .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit specific kinases or interact with G-protein coupled receptors, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo pyridazin-3-yl)methyl)quinoline
- 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
Uniqueness
4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1-methyl-1H-pyrazole-4-carbonyl)piperidine stands out due to its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H21N7O |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C18H21N7O/c1-23-11-14(10-19-23)18(26)24-8-6-13(7-9-24)17-21-20-16-5-4-15(12-2-3-12)22-25(16)17/h4-5,10-13H,2-3,6-9H2,1H3 |
InChI Key |
JVQPYXANVCQUJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5 |
Origin of Product |
United States |
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